

# An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylmethyl)piperazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-(Cyclopentylmethyl)piperazine*

Cat. No.: B1268696

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(Cyclopentylmethyl)piperazine**. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted data for the closely related analogue, 1-Cyclopentylpiperazine, alongside established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis by offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation. The synthesis of 1-Cyclopentylpiperazine is also discussed to provide context for its formation and potential impurity profile.

## Introduction

**1-(Cyclopentylmethyl)piperazine** is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The cyclopentylmethyl substituent introduces a lipophilic aliphatic group that can influence the compound's solubility, membrane permeability, and receptor-binding affinity. A thorough

understanding of its physicochemical properties is therefore essential for its potential application in drug design and development.

Disclaimer: Experimental data for **1-(Cyclopentylmethyl)piperazine** is not readily available in public databases. The quantitative data presented in this guide is for the structurally similar compound 1-Cyclopentylpiperazine (CAS: 21043-40-3) and should be considered as an approximation. Researchers are strongly encouraged to perform experimental validation for **1-(Cyclopentylmethyl)piperazine**.

## Physicochemical Properties

The following tables summarize the computed and available experimental data for 1-Cyclopentylpiperazine, which can serve as an estimate for **1-(Cyclopentylmethyl)piperazine**.

**Table 1: General and Computed Properties of 1-Cyclopentylpiperazine**

Property	Value	Source
Molecular Formula	C9H18N2	PubChem[1]
Molecular Weight	154.25 g/mol	PubChem[1]
IUPAC Name	1-cyclopentylpiperazine	PubChem[1]
CAS Number	21043-40-3	PubChem[1]
XLogP3-AA (Predicted)	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	154.146998583 Da	PubChem[1]
Topological Polar Surface Area	15.3 Å <sup>2</sup>	PubChem[1]
Predicted Density	0.989±0.06 g/cm <sup>3</sup>	ChemBK[2]
Predicted pKa	9.28±0.10	ChemBK[2]

**Table 2: Experimental Physical Properties of 1-Cyclopentylpiperazine**

Property	Value	Source
Boiling Point	48 °C	ChemBK[2]
Flash Point	95.7 °C	ChemBK[2]
Refractive Index	1.5000 to 1.5040	ChemBK[2]
Appearance	Colorless to light yellow liquid	ChemBK[2]

**Table 3: Predicted Solubility of 1-Cyclopentylpiperazine**

Solvent	Solubility	Source
DMSO	Slightly Soluble	ChemBK[2]
Methanol	Sparingly Soluble	ChemBK[2]

## Experimental Protocols

This section outlines representative experimental protocols for the determination of key physicochemical properties of organic amines like **1-(Cyclopentylmethyl)piperazine**.

### Melting Point Determination

For solid derivatives or salts of **1-(Cyclopentylmethyl)piperazine**, the melting point can be determined using the capillary method.[3][4][5]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.
- Procedure:
  - A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
- A second, more accurate measurement is performed with a slower heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[6]

## Boiling Point Determination

For liquid samples, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7][8]

- Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).
- Procedure:
  - A small volume of the liquid is placed in a small test tube.
  - A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
  - The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
  - The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
  - The heat source is removed, and the liquid is allowed to cool.
  - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9]

## pKa Determination

The acid dissociation constant (pKa) of the protonated piperazine nitrogen can be determined by potentiometric titration.[10][11]

- Apparatus: pH meter with a combination pH electrode, burette, magnetic stirrer, and a beaker.
- Procedure:
  - A known concentration of the amine is dissolved in deionized water.
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
  - The pH of the solution is measured and recorded after each incremental addition of the titrant, allowing the solution to equilibrate.
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

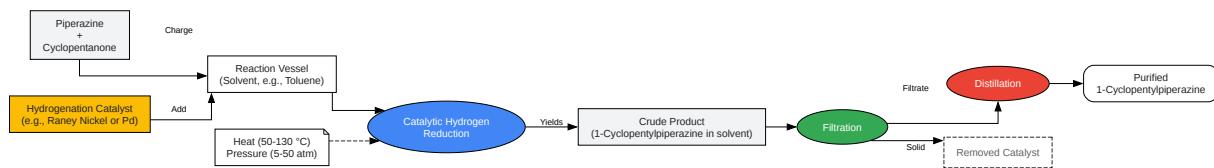
## Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to classify the compound.[12][13][14]

- Apparatus: Small test tubes, vortex mixer (optional).
- Procedure:
  - Approximately 10-30 mg of the compound is added to 1 mL of the solvent in a test tube.
  - The mixture is agitated vigorously for 1-2 minutes.
  - The sample is visually inspected for the presence of undissolved solid.
  - Solubility is typically classified as soluble, partially soluble, or insoluble.
  - This procedure is repeated for a range of solvents, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane).[12][15]

## Synthesis Workflow

While a specific synthetic route for **1-(Cyclopentylmethyl)piperazine** is not detailed in the searched literature, a common method for the synthesis of N-alkylated piperazines is through reductive amination. The following diagram illustrates a logical workflow for the synthesis of the closely related 1-Cyclopentylpiperazine from piperazine and cyclopentanone, as described in a patent.[16]



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Caption: Synthesis workflow for 1-Cyclopentylpiperazine.

## Conclusion

This technical guide has compiled the available predicted physicochemical data for 1-Cyclopentylpiperazine as a proxy for **1-(Cyclopentylmethyl)piperazine** and has provided standardized experimental protocols for the determination of these properties. The provided information serves as a crucial starting point for researchers interested in this compound. It is imperative that experimental validation of these properties is conducted to accurately characterize **1-(Cyclopentylmethyl)piperazine** for any potential applications in research and development. The synthetic workflow for a closely related analog offers insight into a plausible route for its preparation. As research on this and similar molecules progresses, it is anticipated that more comprehensive experimental data will become available.

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